molecular formula C11H14ClNO3 B1271441 Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride CAS No. 672310-19-9

Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride

Cat. No. B1271441
M. Wt: 243.68 g/mol
InChI Key: HXDVRGIRDFSOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is a compound that belongs to the tetrahydroisoquinoline family. This family of compounds has been extensively studied due to their diverse biological activities and potential therapeutic applications. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its derivatives have been investigated for their neuroprotective or neurotoxic activities, with some hydroxy-1MeTIQ derivatives showing promise for the treatment of Parkinson's disease .

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline compounds has been achieved through various methods. For example, the protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate was synthesized from dimethyl-5-(2-formylphenyl)-2-methyl-4,5-dihydrooxazole-4,4-dicarboxylate via cleavage of the oxazolyl moiety using a solvent-free process assisted by focused microwave technology . Another method involved the cyclization of D-(+)-2-amino-1-(3-hydroxyphenyl)ethanol with benzaldehyde, followed by Eschweiler-Clarke methylation to produce 1,2,3,4-tetrahydro-6-methoxy-2-methyl-1-phenylisoquinoline .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives has been elucidated using various analytical techniques. X-ray crystallography has been a key tool in determining the structure of these compounds, as demonstrated by the study of 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, which revealed a distorted six-membered hetero ring with intermolecular hydrogen bonds stabilizing the crystal structure . Similarly, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established by X-ray structural analysis .

Chemical Reactions Analysis

The chemical reactivity of tetrahydroisoquinoline derivatives is influenced by their functional groups and molecular structure. For instance, the presence of a strong intramolecular hydrogen bond in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate affects its reactivity, as this bond stabilizes the crystal structure and could influence the compound's behavior in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are closely related to their molecular structure. For example, the crystal structure and density of 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline were determined by X-ray crystallography, providing insights into its physical properties . The synthesis of cyclopenta[f]isoquinoline derivatives also sheds light on the potential interactions of these compounds with DNA, suggesting specific binding capabilities that are influenced by their chemical structure .

Scientific Research Applications

Enzymatic Oxidation and Decarboxylation

Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride and its derivatives undergo enzymatic oxidation and decarboxylation. Studies have shown that tetrahydroisoquinoline-1-carboxylic acids with hydroxy substituents can be oxidatively decarboxylated to yield dihydroisoquinolines, although attempts to form aporphines from these reactions were unsuccessful (Coutts et al., 1979), (Coutts et al., 1980).

Synthesis and Chemical Properties

This compound is involved in various synthesis processes. For instance, a novel synthesis approach for protected Methyl 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate was developed, showcasing the compound's relevance in chemical synthesis (Lerestif et al., 1999). Additionally, efficient dynamic kinetic resolution methods have been developed for synthesizing enantiopure derivatives of this compound, which are useful in modulating nuclear receptors (Forró et al., 2016).

Potential Biological Activity

Studies have explored the biological activities of various derivatives. For example, N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic Acid has shown significant antioxidant properties, indicating potential applications in pharmacology (Kawashima et al., 1979).

Radioligands for Imaging

Derivatives of tetrahydroisoquinoline have been synthesized and evaluated as radioligands for positron emission tomography (PET) imaging of estrogen receptors in breast cancer, highlighting its applicability in diagnostic imaging (Gao et al., 2008).

Neuroprotective Studies

Derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been investigated for their neuroprotective or neurotoxic activities, with implications for Parkinson's disease treatment (Okuda et al., 2003), (Okuda et al., 2006).

Unique Oxidation Processes

Research has also been conducted on the unique oxidation processes involving methyl tetrahydroisoquinoline derivatives, contributing to the understanding of their chemical behavior and potential applications (Beattie et al., 1992).

Safety And Hazards

The compound is classified under GHS07. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-15-11(14)10-9-3-2-8(13)6-7(9)4-5-12-10;/h2-3,6,10,12-13H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDVRGIRDFSOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=C(CCN1)C=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374945
Record name Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride

CAS RN

672310-19-9
Record name Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 672310-19-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.